Technical Monograph: Chlorotriphenylsilane (TPSCl) in Advanced Organic Synthesis
Technical Monograph: Chlorotriphenylsilane (TPSCl) in Advanced Organic Synthesis
This technical guide is structured as a high-level monograph for researchers in organic chemistry and drug discovery. It moves beyond basic property listing to focus on the strategic utility of Chlorotriphenylsilane (TPSCl), particularly its role in orthogonal protection strategies like the Tpseoc group.
Executive Summary
Chlorotriphenylsilane (CAS 76-86-8), often abbreviated as TPSCl or Ph3SiCl , is a sterically significant organosilicon reagent used primarily for the protection of hydroxyl and amine functionalities. While less ubiquitous than its tert-butyl analogues (TBDMS, TBDPS), TPSCl occupies a critical "intermediate" niche in the stability hierarchy of silyl ethers.
Its value in modern drug development is elevated by its derivative application: the 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) group. This moiety provides a fluoride-labile amine protecting group that is orthogonal to standard Boc (acid-labile) and Fmoc (base-labile) protocols, making it indispensable for complex peptide synthesis and polyfunctional drug scaffolds.
Part 1: Physicochemical Profile & Molecular Architecture
TPSCl consists of a central silicon atom coordinate to three phenyl rings and a labile chloride. The three phenyl rings create a "propeller-like" steric shield, which is substantial but electronically distinct from alkyl-substituted silanes.
Key Physical Properties
| Property | Value | Technical Note |
| CAS Number | 76-86-8 | |
| Formula | C₁₈H₁₅ClSi | |
| Molecular Weight | 294.85 g/mol | High MW contributes to crystallinity of derivatives. |
| Appearance | White crystalline solid | MP range allows for easy handling vs. liquid silanes. |
| Melting Point | 91–94 °C | Solid state improves weighing accuracy in small-scale synthesis. |
| Boiling Point | 378 °C | High BP; not easily removed by evaporation. |
| Solubility | DCM, THF, DMF, Toluene | Reacts violently with water/alcohols. |
Stability Hierarchy
Understanding the hydrolytic stability of silyl ethers is paramount for synthesis planning.[1] TPS ethers are less stable than TBDMS and TBDPS ethers. The lack of a bulky tert-butyl group renders the silicon center more accessible to nucleophiles despite the three phenyl rings.
Acidic Hydrolysis Stability Order: TMS < TES < TPS < TBDMS (TBS) < TBDPS
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TPS ethers are approximately 400x more stable than TMS ethers but significantly less stable than TBDMS.
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Strategic Use: Use TPS when you need a group that survives mild workups but can be cleaved before TBDMS/TBDPS groups during a global deprotection sequence.
Part 2: Synthetic Utility & Mechanisms[2]
The Silylation Mechanism
The reaction proceeds via an SN2-Si mechanism. Unlike carbon, silicon can form a pentacoordinate transition state. Hard nucleophiles (oxygen in alcohols) attack the silicon, displacing chloride.
Diagram 1: Silylation & Stability Logic The following diagram illustrates the steric hierarchy and the nucleophilic attack vector.
Caption: SN2-Si reaction pathway and relative hydrolytic stability of common silyl protecting groups.
The "Tpseoc" Strategy in Drug Development
The most sophisticated application of TPS chemistry is the 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. This is a "safety-catch" linker used for amines in peptide synthesis.
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Structure: Ph3Si-CH2-CH2-O-CO-NH-R
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Mechanism: Fluoride ion (F⁻) attacks the silicon atom.[2] This triggers a fragmentation (Peterson-type elimination) that releases ethylene, CO₂, and the free amine.
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Orthogonality:
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Stable to Acid (TFA) → Compatible with Boc removal.
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Stable to Base (Piperidine) → Compatible with Fmoc removal.
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Cleaved by Fluoride (TBAF) → Orthogonal to both.[3]
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Part 3: Experimental Frameworks
Protocol A: Standard Protection of Primary Alcohols
Use this protocol for introducing the TPS group to simple alcohols.
Reagents:
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Substrate (Alcohol): 1.0 equiv[1]
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TPSCl: 1.2 – 1.5 equiv
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Imidazole: 2.5 equiv
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Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step:
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Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
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Dissolution: Dissolve the alcohol in anhydrous DMF (0.5 M concentration).
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Addition: Add Imidazole in one portion. Stir for 5 minutes until dissolved.
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Reaction: Add TPSCl solid in small portions (exothermic).
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Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (TPS group is UV active, facilitating detection).
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Workup: Dilute with Diethyl Ether (Et₂O). Wash 3x with water (to remove DMF/Imidazole), 1x with Brine.
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Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: The Tpseoc Cleavage (Deprotection)
Use this for removing Tpseoc or TPS groups using Fluoride.
Reagents:
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TBAF (Tetrabutylammonium fluoride): 1.0 M solution in THF.
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Substrate: Protected amine/alcohol.[4]
Step-by-Step:
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Dissolution: Dissolve substrate in THF (0.1 M).
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Cleavage: Add TBAF (2.0 equiv) dropwise at 0 °C.
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Warming: Allow to warm to RT. Reaction is typically fast (< 30 mins).
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Quench: Quench with saturated NH₄Cl solution.
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Note: For Tpseoc removal, the byproduct is Ph3SiF and ethylene gas. Ensure good ventilation.
Part 4: Applications in Drug Discovery[6]
Orthogonal Peptide Synthesis
In the synthesis of complex cyclic peptides or antibody-drug conjugates (ADCs), chemists often run out of "colors" (orthogonal protecting groups). TPSCl allows for the creation of a Fluoride-labile dimension .
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Scenario: A peptide requires side-chain modification of a Lysine residue while retaining N-terminal Fmoc and side-chain Boc groups.
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Solution: Protect the Lysine side chain with Tpseoc. It remains stable during Fmoc deprotection (base) and coupling. It can be selectively removed with TBAF to attach a payload (e.g., a fluorophore or cytotoxic drug) without disturbing the rest of the peptide.
Lipophilicity Modification
TPS groups are highly lipophilic (LogP ~ 7.4). In early-stage drug discovery, transiently protecting polar groups with TPS can improve cell permeability for in vitro assays, acting as a prodrug moiety that hydrolyzes slowly in physiological conditions or is cleaved metabolically.
Diagram 2: The Tpseoc Decision Tree When to use TPS/Tpseoc in complex synthesis.
Caption: Decision matrix for selecting Tpseoc based on substrate sensitivity and orthogonality requirements.
Part 5: Safety, Handling, & Environmental Impact
Hazard Profile
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Corrosivity: TPSCl hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage (Skin Corr. 1B).
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Water Reactivity: Violent reaction with water.
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Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis by ambient moisture.
Handling Protocol
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PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.
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Ventilation: All operations must be performed in a functioning fume hood.
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Quenching: Do not pour water directly onto bulk TPSCl. Quench spills with dry lime or sand, then neutralize cautiously.
References
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Canadian Science Publishing. (1969).[5] Nucleophilic substitution at silicon: the reaction of triphenylsilyl chloride with 2-propanol in CCl4. Retrieved from
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BenchChem. (2025).[1][2][6][7][8] A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis. Retrieved from
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National Institutes of Health (NIH). (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group.[3][9] Retrieved from
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Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from
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ChemicalBook. (n.d.). Triphenylsilyl chloride Properties and Safety. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Nucleophilic Substitution at Silicon: The Reaction of [research.amanote.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
